Cannabichromevarin

Description

This compound has been reported in Cannabis sativa with data available.

See also: Cannabis sativa subsp. indica top (part of).

Structure

3D Structure

Properties

IUPAC Name |

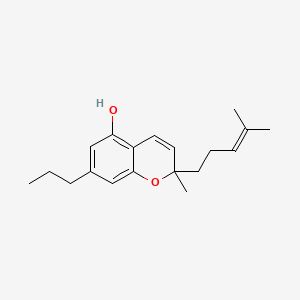

2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-7-15-12-17(20)16-9-11-19(4,21-18(16)13-15)10-6-8-14(2)3/h8-9,11-13,20H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXZFUQLLRMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961664 | |

| Record name | (+/-)-Cannabichromevarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57130-04-8, 41408-19-9 | |

| Record name | Cannabichromevarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57130-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabivarichromene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041408199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabichromevarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057130048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Cannabichromevarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABICHROMEVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9WSZ6RI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cannabichromevarin (CBCV): A Technical Guide to its Discovery, Isolation, and Biological Systems Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromevarin (CBCV) is a non-psychotropic phytocannabinoid found in Cannabis sativa. First identified in 1975 in a Thai landrace strain, CBCV is a propyl homolog of cannabichromene (CBC). Despite its early discovery, research into its specific biological activities and therapeutic potential has been limited compared to major cannabinoids like THC and CBD. This technical guide provides a comprehensive overview of the current knowledge on CBCV, focusing on its discovery, biosynthetic pathway, and methodologies for its isolation and characterization. Furthermore, it explores its interaction with biological systems, drawing parallels with its close structural analog, CBC, where specific data for CBCV is not yet available. This document aims to serve as a foundational resource for researchers and professionals in the field of cannabinoid science and drug development.

Introduction

This compound (CBCV), or cannabivarichromene, is one of over 120 cannabinoids identified in the cannabis plant[1]. It is a propyl cannabinoid, meaning its molecular structure contains a propyl chain instead of the more common pentyl chain found in cannabinoids like THC and CBD[2][3]. This structural variation places it in the "varin" series of cannabinoids. CBCV is not known to produce psychoactive effects, making it a compound of interest for potential therapeutic applications without the intoxicating properties associated with THC[4][5]. Research on CBCV is still in its early stages, but preliminary studies and its structural similarity to CBC suggest potential anticonvulsant, anti-inflammatory, and anticancer properties[1][6].

Discovery and Chemical Properties

This compound was first identified in 1975 by researchers at the University of Nagasaki from a marijuana strain originating from Thailand[1][3][4]. It is typically found in smaller quantities in most cannabis chemovars compared to the major cannabinoids[3].

Chemical Structure and Properties

CBCV is the propyl homolog of cannabichromene (CBC)[2]. Its chemical formula is C₁₉H₂₆O₂ and it has a molar mass of 286.41 g/mol .

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₆O₂ | [2][7] |

| Molar Mass | 286.41 g/mol | [7] |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | [7] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol and methanol. | [8] |

Biosynthesis of this compound

The biosynthesis of CBCV follows the pathway of other varin-type cannabinoids, originating from cannabigerovarinic acid (CBGVA). CBGVA is formed through the alkylation of divarinolic acid with geranyl pyrophosphate. The enzyme cannabichromenic acid (CBCA) synthase then catalyzes the oxidative cyclization of CBGVA to form cannabichromevarinic acid (CBCVA). Finally, CBCVA is decarboxylated, typically through exposure to heat or light, to yield the neutral cannabinoid CBCV.

Isolation and Purification of this compound

The isolation of minor cannabinoids like CBCV from complex cannabis extracts presents a significant challenge due to their low concentrations and structural similarities to other cannabinoids. Chromatographic techniques are the primary methods employed for this purpose.

General Experimental Workflow

A general workflow for the isolation and purification of CBCV from Cannabis sativa biomass involves initial extraction, followed by decarboxylation, and then chromatographic separation.

References

- 1. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.labmanager.com [go.labmanager.com]

- 3. Centrifugal Partition Chromatography (CPC) Archives - Icon Scientific Inc. [iconsci.com]

- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of PI3K/Akt/GSK-3 pathway by cannabinoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification workflow for isolating cannabinoids from hemp using CPC [manufacturingchemist.com]

- 8. technosaurus.co.jp [technosaurus.co.jp]

Biosynthesis of Cannabichromevarin in Cannabis sativa

An In-depth Technical Guide to the Biosynthesis of Cannabichromevarin (CBCV) in Cannabis sativa

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CBCV) is a propyl homolog of the major phytocannabinoid cannabichromene (CBC). As a non-psychoactive compound found in Cannabis sativa, its therapeutic potential is an area of growing interest, necessitating a deeper understanding of its biosynthesis. This technical guide provides a comprehensive overview of the CBCV biosynthetic pathway, detailing the precursor molecules, key enzymatic transformations, and regulatory mechanisms. The pathway is analogous to that of the pentyl cannabinoids, originating from butyl-CoA and culminating in the formation of cannabichromevarinic acid (CBCVA), the direct precursor to CBCV.[1] This document synthesizes current knowledge, presents available quantitative data, outlines relevant experimental protocols, and uses detailed diagrams to illustrate the biochemical processes, serving as a foundational resource for research and development.

The Biosynthetic Pathway of this compound (CBCV)

The biosynthesis of CBCV is a multi-step enzymatic process that occurs within the glandular trichomes of the Cannabis sativa plant.[2][3] The pathway mirrors that of other major cannabinoids but utilizes different starting precursors to produce the characteristic propyl side chain of the "varin" series of cannabinoids.[1][4] The central precursor molecule for all varin cannabinoids is cannabigerovarinic acid (CBGVA).[5][6]

The pathway can be segmented into three primary stages:

-

Formation of Divarinic Acid: The pathway initiates with the synthesis of divarinic acid from butyl-CoA and malonyl-CoA.[1][7]

-

Synthesis of Cannabigerovarinic Acid (CBGVA): Divarinic acid is prenylated by the addition of a geranyl group from geranyl diphosphate (GPP), a product of the methylerythritol 4-phosphate (MEP) pathway.[3][8] This reaction forms CBGVA, the crucial branch-point intermediate for varin cannabinoids.[6][9]

-

Final Cyclization to Cannabichromevarinic Acid (CBCVA): CBGVA is converted to CBCVA through an oxidative cyclization of its geranyl moiety.[5] This reaction is catalyzed by an oxidocyclase enzyme, presumed to be a cannabichromenic acid synthase (CBCAS)-like enzyme.[10]

Finally, CBCVA is non-enzymatically decarboxylated, typically through exposure to heat or light, to yield the neutral cannabinoid, CBCV.[1][5][11]

Key Enzymes in CBCV Biosynthesis

While the enzymes specific to the varin pathway have been less studied than their pentyl-series counterparts, it is widely assumed that the same enzyme classes are responsible for catalyzing the analogous reactions.[10]

-

Divarinic Acid Synthase (Hypothetical): This is likely a complex involving a type III polyketide synthase (PKS) and an olivetolic acid cyclase (OAC)-like enzyme.[12] Unlike the complex that produces olivetolic acid from hexanoyl-CoA, this complex would utilize butyl-CoA as a starter unit to generate the shorter propyl side chain of divarinic acid.[1]

-

Aromatic Prenyltransferase (Geranylpyrophosphate:divarinolate geranyltransferase): This enzyme catalyzes the crucial C-C bond formation between divarinic acid and GPP to form CBGVA.[13] It is the enzyme that commits the polyketide intermediate to the cannabinoid pathway.

-

Cannabichromenic Acid Synthase (CBCAS): This is the terminal oxidocyclase that converts the precursor acid (CBGVA) into the final acidic cannabinoid (CBCVA). The enzyme that synthesizes cannabichromenic acid (CBCA) from cannabigerolic acid (CBGA) has been identified and partially characterized.[14][15] CBCAS is a soluble, monomeric flavoprotein that catalyzes the oxidative cyclization of the monoterpene moiety of the substrate.[14][16] It is reasonable to infer that the same enzyme or a close homolog acts on CBGVA to produce CBCVA.

Table 1: Characteristics of Cannabichromenic Acid Synthase (CBCAS)

Note: This data is from studies on the enzyme converting CBGA to CBCA and is presented as the best available model for the enzyme acting on CBGVA.

| Property | Description | Reference(s) |

| Enzyme Class | Oxidoreductase | [15] |

| EC Number | 1.21.99.- | [15] |

| Substrate | Cannabigerolic Acid (CBGA) | [14][15] |

| Product | Cannabichromenic Acid (CBCA) | [14][15] |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | [16] |

| Cellular Location | Soluble fraction (100,000g supernatant) | [14] |

| Inhibitors | Hydrogen peroxide (H₂O₂), Flavin mononucleotide (FMN), Mercury(II) ion (Hg²⁺) | [15] |

Regulation of Biosynthesis

The production of CBCV, like other cannabinoids, is tightly regulated by developmental and environmental factors.

-

Developmental Regulation: The expression of cannabinoid biosynthetic genes is generally upregulated during the maturation of the female flower.[17][18] This increased expression coincides with the development of glandular trichomes, which are the primary sites of cannabinoid synthesis and storage.[2][19]

-

Hormonal Regulation: The plant hormone methyl jasmonate (MeJA) has been shown to potentially increase the production of cannabinoids.[2][18] MeJA is known to play a role in regulating secondary metabolite production and the development of glandular trichomes.[19] Biweekly application of 100 μM MeJA has been proposed as a method to enhance cannabinoid biosynthesis.[2][18]

References

- 1. trichomeanalytical.com [trichomeanalytical.com]

- 2. Delineating genetic regulation of cannabinoid biosynthesis during female flower development in Cannabis sativa - ProQuest [proquest.com]

- 3. Cannabis sativa: origin and history, glandular trichome development, and cannabinoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharma-lab.eu [pharma-lab.eu]

- 5. mbaf.land [mbaf.land]

- 6. Cannabigerovarinic acid | 64924-07-8 | BC177461 [biosynth.com]

- 7. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. secretnature.com [secretnature.com]

- 10. biorxiv.org [biorxiv.org]

- 11. newphaseblends.com [newphaseblends.com]

- 12. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uniprot.org [uniprot.org]

- 16. Tetrahydrocannabinolic acid synthase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Delineating genetic regulation of cannabinoid biosynthesis during female flower development in Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Delineating genetic regulation of cannabinoid biosynthesis during female flower development in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Cannabichromevarin (CBCV): A Technical Guide for Researchers

Disclaimer: Research into the pharmacological properties of Cannabichromevarin (CBCV) is still in a nascent stage. Consequently, a comprehensive set of quantitative data from peer-reviewed studies is not yet available. This guide summarizes the existing knowledge and, where data for CBCV is lacking, provides information on its close structural analog, Cannabichromene (CBC), to infer potential pharmacological characteristics. All data derived from CBC is explicitly identified. The experimental protocols provided are generalized methodologies common in cannabinoid research and should be adapted to specific experimental contexts.

Introduction

This compound (CBCV) is a propyl analog of the non-psychoactive phytocannabinoid, Cannabichromene (CBC).[1][2] As a member of the varin series of cannabinoids, it is distinguished by a three-carbon (propyl) side chain, in contrast to the five-carbon (pentyl) chain found in CBC.[2] First identified in 1975, CBCV is considered a minor cannabinoid, typically found in lower concentrations in the Cannabis sativa plant.[2] Preliminary research and its structural similarity to CBC suggest that CBCV may possess therapeutic potential, including anti-inflammatory, analgesic, neuroprotective, and anticonvulsant properties.[3] This document aims to provide a detailed overview of the current understanding of CBCV's pharmacological profile for researchers, scientists, and professionals in drug development.

Receptor and Enzyme Interaction Profile

The interaction of CBCV with various receptors and enzymes is central to its pharmacological effects. Due to the limited availability of direct binding and inhibition data for CBCV, the following tables include data for its pentyl analog, CBC, to provide a comparative and predictive framework.

Receptor Binding Affinities

Quantitative data on the binding affinities of CBCV for cannabinoid and other receptors is currently not available in the public domain. The data presented below for CBC indicates a preferential, albeit modest, affinity for the CB2 receptor over the CB1 receptor. This suggests that CBCV may also exhibit selectivity for the CB2 receptor, a key target for modulating immune responses and inflammation without inducing psychotropic effects.

| Compound | Receptor | Assay Type | Ki (nM) | Efficacy | Reference |

| CBCV | CB1 | - | Not Reported | Not Reported | - |

| CBCV | CB2 | - | Not Reported | Not Reported | - |

| CBC | Human CB1 | Radioligand Binding | Low Affinity | Agonist (conflicting reports) | [4] |

| CBC | Human CB2 | Radioligand Binding | Low Affinity | Agonist | [3][4] |

Note: "Low Affinity" is reported in studies without specific Ki values. The agonist activity of CBC at the CB1 receptor is debated, with some studies showing no significant activation.[3][4]

Enzyme Inhibition

The inhibitory activity of CBCV against key enzymes in the endocannabinoid and inflammatory pathways has not been quantitatively determined. The data for related cannabinoids suggest that this is a promising area for future CBCV research.

| Compound | Enzyme | Assay Type | IC50 (µM) | Reference |

| CBCV | FAAH | - | Not Reported | - |

| CBCV | MAGL | - | Not Reported | - |

| CBCV | COX-1 | - | Not Reported | - |

| CBCV | COX-2 | - | Not Reported | - |

| CBCV | AChE | - | >200 | [5][6] |

| CBCV | BChE | - | >200 | [5][6] |

| CBC | AChE | Enzyme Inhibition Assay | >200 | [5][6] |

| CBC | BChE | Enzyme Inhibition Assay | >200 | [5][6] |

Note: AChE (Acetylcholinesterase) and BChE (Butyrylcholinesterase) inhibition by CBC was found to be minimal.[5][6]

In Vitro and In Vivo Effects

Preclinical studies, primarily on CBC, have demonstrated a range of biological activities that may be shared by CBCV.

Anti-inflammatory and Analgesic Effects

Studies on animal models indicate that CBC possesses anti-inflammatory and analgesic properties.[7] For example, CBC has been shown to reduce inflammation in the lipopolysaccharide (LPS)-induced paw edema model.[7] The anti-inflammatory effects of CBC are thought to be mediated, in part, through interactions with CB2 receptors and potentially other targets like TRP channels.[3]

Neuroprotective and Anticonvulsant Potential

Preliminary evidence suggests that CBCV may have anticonvulsant properties.[3] This is an area of active investigation for several minor cannabinoids.

Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacological evaluation of cannabinoids like CBCV.

Radioligand Binding Assay for Cannabinoid Receptors

This protocol describes a method to determine the binding affinity of a test compound (e.g., CBCV) to CB1 and CB2 receptors.

Objective: To determine the Ki (inhibition constant) of CBCV for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

Non-specific binding control (e.g., WIN 55,212-2 at a high concentration).

-

Test compound (CBCV) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, radioligand, and either the test compound (at varying concentrations), binding buffer (for total binding), or the non-specific binding control.

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and then calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of CBCV on enzymes like FAAH, MAGL, or COX.

Objective: To determine the IC50 value of CBCV for a target enzyme.

Materials:

-

Purified enzyme (e.g., recombinant human FAAH).

-

Substrate for the enzyme (e.g., a fluorogenic substrate).

-

Test compound (CBCV) at various concentrations.

-

Assay buffer specific to the enzyme.

-

96-well microplate.

-

Microplate reader (fluorometric or colorimetric).

Procedure:

-

Pre-incubation: Add the enzyme and the test compound (at varying concentrations) or buffer (for control) to the wells of a microplate. Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin reading the signal (e.g., fluorescence) at regular intervals using a microplate reader.

-

Data Analysis: Determine the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Putative Signaling Pathways

The precise signaling pathways modulated by CBCV are yet to be elucidated. However, based on the known pharmacology of CBC and other cannabinoids that interact with the CB2 receptor, a hypothetical signaling cascade can be proposed. Activation of the Gi/o-coupled CB2 receptor is expected to lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPK), ultimately influencing gene transcription and cellular responses like inflammation.

Conclusion and Future Directions

This compound (CBCV) represents a frontier in cannabinoid research. While its structural similarity to cannabichromene (CBC) provides a basis for predicting its pharmacological profile, there is a critical need for direct, quantitative studies on CBCV. Future research should prioritize:

-

Quantitative Receptor Pharmacology: Determining the binding affinities (Ki) and functional activities (EC50, Emax) of CBCV at a broad range of receptors, including cannabinoid, TRP, and PPAR receptors.

-

Enzyme Inhibition Profiling: Quantifying the inhibitory potency (IC50) of CBCV against key enzymes involved in endocannabinoid metabolism and inflammation.

-

In Vivo Efficacy Studies: Conducting robust animal studies to validate the predicted anti-inflammatory, analgesic, neuroprotective, and anticonvulsant effects of CBCV.

-

Elucidation of Signaling Pathways: Investigating the specific intracellular signaling cascades modulated by CBCV to understand its molecular mechanisms of action.

A thorough understanding of the pharmacological profile of CBCV will be instrumental in unlocking its potential therapeutic applications and advancing the field of cannabinoid-based medicine.

References

- 1. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. Cannabichromene is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Evaluation of the Natural Constituent of Cannabis Sativa, Cannabichromene and its Modulation by Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

The Propyl Cannabinoid Frontier: A Technical Guide to Early Animal Model Research Involving Cannabichromevarin (CBCV)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabichromevarin (CBCV) is a lesser-known propyl cannabinoid with a molecular structure that suggests potential therapeutic applications. However, a comprehensive review of existing literature reveals a significant scarcity of dedicated preclinical research on this specific compound. This technical guide addresses this knowledge gap by providing a thorough overview of the early animal model research landscape for cannabinoids structurally and functionally related to CBCV, namely Cannabichromene (CBC) and Cannabidivarin (CBDV). By detailing the established experimental protocols, quantitative outcomes, and known signaling pathways for these analogous compounds, this document aims to provide a foundational framework for future research and development of CBCV-based therapeutics. All data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Introduction to this compound (CBCV)

Potential Anticonvulsant Effects: Insights from Cannabidivarin (CBDV) Research

Given that both CBCV and CBDV are propyl cannabinoids, the well-documented anticonvulsant properties of CBDV in various animal models provide a strong rationale for investigating similar activities for CBCV. Preclinical studies have demonstrated the efficacy of CBDV in reducing seizure severity in rodent models of epilepsy.[1]

Quantitative Data from CBDV Animal Models

| Animal Model | Compound | Dosing (mg/kg, i.p.) | Seizure Type | Key Findings | Reference |

| Mouse | CBDV | 100 & 200 | Maximal Electroshock (mES) | Significantly fewer animals exhibited hindlimb extension (30% vs. 90% in vehicle group). | [2] |

| Mouse | CBDV | 50, 100 & 200 | Audiogenic | Significantly attenuated seizures. At 200 mg/kg, 90% of animals remained seizure-free. | [2] |

| Rat | CBDV | 100 & 200 | Pentylenetetrazole (PTZ)-induced | Significantly decreased seizure severity. | [2] |

| Rat | CBDV | 200 | Pilocarpine-induced | No effect alone, but significantly attenuated seizures when co-administered with valproate or phenobarbital. | [2] |

Experimental Protocols for Anticonvulsant Screening

A proposed workflow for screening the anticonvulsant potential of CBCV, based on established protocols for CBDV, is as follows:

Experimental Workflow for Anticonvulsant Screening of CBCV

Workflow for preclinical anticonvulsant evaluation of CBCV.

-

Animals: Male ICR or C57BL/6 mice and Wistar rats are commonly used.[2]

-

Housing: Animals are housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.

-

Drug Administration: CBCV would be dissolved in a vehicle (e.g., ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at varying doses.

-

Maximal Electroshock (mES) Test: This model assesses the ability of a compound to prevent the spread of seizures. Electrodes are placed on the cornea or ears of the animal, and a brief electrical stimulus is delivered to induce a tonic-clonic seizure. The presence or absence of the tonic hindlimb extension phase is the primary endpoint.

-

Pentylenetetrazole (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. Animals are injected with PTZ, and the latency to the first seizure and the severity of seizures are recorded.

-

Audiogenic Seizure Model: Certain strains of mice are susceptible to seizures induced by a high-intensity auditory stimulus. Animals are placed in a chamber and exposed to the sound, and seizure severity is scored.

Potential Anti-inflammatory and Analgesic Effects: Insights from Cannabichromene (CBC) Research

The structural similarity between CBCV and CBC suggests that CBCV may also possess anti-inflammatory and analgesic properties. CBC has been shown to reduce inflammation and pain in various animal models, often through mechanisms independent of the canonical cannabinoid receptors CB1 and CB2.[3][4]

Quantitative Data from CBC Animal Models

| Animal Model | Compound | Dosing (mg/kg, i.p.) | Condition | Key Findings | Reference |

| Mouse | CBC | 10 & 20 | Croton oil-induced intestinal hypermotility | Normalized hypermotility. | [4] |

| Mouse | CBC | 15 | Croton oil-induced intestinal inflammation | Counteracted the up-regulation of TRPA1 in the jejunum. | [3] |

Experimental Protocols for Anti-inflammatory and Analgesic Screening

The following protocols are based on studies of CBC and can be adapted for CBCV.

Proposed Signaling Pathway for CBCV Anti-inflammatory Action

Hypothesized anti-inflammatory signaling of CBCV.

-

Croton Oil-Induced Intestinal Hypermotility:

-

Animals: Male CD1 mice.

-

Procedure: Inflammation and hypermotility are induced by oral administration of croton oil.

-

Intervention: CBCV is administered intraperitoneally 30 minutes before the administration of a charcoal meal.

-

Measurement: The distance traveled by the charcoal meal through the small intestine is measured to assess intestinal transit.[4]

-

-

In Vitro Macrophage Activation Assay:

-

Cell Line: Murine peritoneal macrophages.

-

Procedure: Macrophages are activated with lipopolysaccharide (LPS) in the presence or absence of CBCV.

-

Measurements: Nitrite production (as an indicator of nitric oxide) in the culture supernatant is measured using the Griess reagent. The expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-1β) is quantified by qRT-PCR.

-

Future Directions and Conclusion

Future research should prioritize:

-

Pharmacokinetic and Pharmacodynamic Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of CBCV, as well as its primary molecular targets.

-

Systematic Anticonvulsant Screening: Utilizing a battery of acute and chronic seizure models to comprehensively evaluate the anticonvulsant efficacy of CBCV.

-

Investigation of Anti-inflammatory and Analgesic Properties: Employing established in vivo and in vitro models of inflammation and pain to determine the potential of CBCV in these therapeutic areas.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways through which CBCV exerts its pharmacological effects.

This technical guide serves as a starting point for researchers and drug development professionals, providing a roadmap for the systematic evaluation of CBCV. By building upon the knowledge gained from related cannabinoids, the scientific community can efficiently unlock the potential of this understudied phytocannabinoid.

References

- 1. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabidivarin is anticonvulsant in mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of cannabichromene, a major non-psychotropic cannabinoid extracted from Cannabis sativa, on inflammation-induced hypermotility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Cannabidivarin (CBCV) with the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidivarin (CBCV) is a naturally occurring phytocannabinoid found in the Cannabis sativa plant. As a propyl homolog of cannabichromene (CBC), its chemical structure distinguishes it from the more extensively studied cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). While research into CBCV is still emerging, preliminary evidence suggests a complex and nuanced interaction with the endocannabinoid system (ECS), extending beyond the classical cannabinoid receptors. This technical guide provides an in-depth overview of the current understanding of CBCV's pharmacology, focusing on its interactions with key components of the ECS and related signaling pathways. The information presented herein is intended to serve as a resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics.

Core Interaction Profile of CBCV

Current research indicates that CBCV's engagement with the endocannabinoid system is not primarily through direct, high-affinity binding to the canonical cannabinoid receptors, CB1 and CB2. Instead, its effects appear to be mediated through a combination of actions on other receptor systems, particularly Transient Receptor Potential (TRP) channels, and potential modulation of endocannabinoid-metabolizing enzymes.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of CBCV with key molecular targets within the endocannabinoid system and related pathways. It is important to note that research on CBCV is ongoing, and the data, especially for CB1, CB2, FAAH, MAGL, and GPR55, remains limited.

| Target | Ligand/Substrate | Assay Type | Species/Cell Line | Key Parameter | Value | Reference(s) |

| CB1 Receptor | CBCV | Radioligand Binding Assay | Human | Ki | > 10 µM | [1] |

| CB2 Receptor | CBCV | Radioligand Binding Assay | Human Sf9 cells | Ki | 0.57 µM | [1] |

| TRPV1 Channel | CBCV | Patch-Clamp Electrophysiology | Rat (HEK293 cells) | Activation | Yes | [2][3] |

| Calcium Influx Assay | Human (HEK293 cells) | EC50 | 56 µM | [4] | ||

| TRPV2 Channel | CBCV | Patch-Clamp Electrophysiology | Rat (HEK293 cells) | Activation | Yes | [2][3] |

| TRPA1 Channel | CBCV | Patch-Clamp Electrophysiology | Rat (HEK293 cells) | Activation | Yes | [2][3] |

| FAAH | CBCV | Enzyme Activity Assay | - | IC50 | No data available | - |

| MAGL | CBCV | Enzyme Activity Assay | - | IC50 | No data available | - |

| DAGLα | CBCV | Enzyme Activity Assay | - | Inhibition | Yes | [5] |

| GPR55 | CBCV | Functional Assay | - | EC50/Ki | No data available | - |

Note: The Ki value for CB2 is from a single study and should be interpreted with caution pending further corroborating evidence. The "Yes" for activation of TRP channels indicates a qualitative finding from patch-clamp studies, with the quantitative EC50 value for TRPV1 activation determined in a separate calcium influx assay.

Detailed Interaction Analysis

Cannabinoid Receptors: CB1 and CB2

The interaction of CBCV with the primary cannabinoid receptors, CB1 and CB2, appears to be weak. While one study reported a sub-micromolar binding affinity (Ki) for the human CB2 receptor, the general consensus from broader screenings of minor cannabinoids suggests a low affinity for both CB1 and CB2 receptors.[1] High concentrations of CBCV are required to elicit functional responses in assays measuring CB1 receptor-coupled signaling pathways, such as GTPγS binding, cAMP inhibition, and β-arrestin recruitment, further supporting the notion of low affinity and/or efficacy at this receptor.[1]

Transient Receptor Potential (TRP) Channels

A more defined area of CBCV's activity lies in its interaction with several members of the Transient Receptor Potential (TRP) channel family. Electrophysiological studies have demonstrated that CBCV can directly activate and subsequently desensitize TRPV1, TRPV2, and TRPA1 channels.[2][3]

-

TRPV1 (Capsaicin Receptor): CBCV acts as an agonist at the TRPV1 channel, with a reported EC50 value of 56 µM for the activation of human TRPV1 in a calcium influx assay.[4] This interaction is significant as TRPV1 is a key integrator of noxious stimuli, including heat and inflammatory signals, and is a known target for the endocannabinoid anandamide. The activation and subsequent desensitization of TRPV1 by CBCV may contribute to its potential therapeutic effects, particularly in the context of neuronal hyperexcitability and pain.[2][6]

-

TRPV2 and TRPA1: In addition to TRPV1, patch-clamp analyses have confirmed that CBCV also activates TRPV2 and TRPA1 channels.[2][3] The functional consequences of these interactions are still under investigation but suggest a broader role for CBCV in modulating sensory signaling pathways.

Endocannabinoid Metabolic Enzymes

CBCV's influence on the enzymatic machinery of the endocannabinoid system is an area of active investigation. While direct inhibitory effects on the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), have not been quantitatively established, there is evidence to suggest an interaction with the synthesis pathway of 2-arachidonoylglycerol (2-AG).

-

Diacylglycerol Lipase-α (DAGLα): CBCV has been shown to inhibit the activity of DAGLα, the enzyme responsible for the biosynthesis of 2-AG.[5] By reducing the synthesis of this major endocannabinoid, CBCV could indirectly modulate the tone of the endocannabinoid system. However, the physiological relevance of this inhibition in the context of CBCV's overall pharmacological profile remains to be fully elucidated.[5]

Orphan G Protein-Coupled Receptors: GPR55

GPR55 is an orphan receptor that is phylogenetically distinct from CB1 and CB2 but is activated by several cannabinoid ligands. Its signaling through Gq, G12, and G13 proteins leads to increases in intracellular calcium.[7][8] To date, there is no published quantitative data on the functional activity of CBCV at the GPR55 receptor. Given that other phytocannabinoids, such as CBD, have been shown to act as antagonists at GPR55, investigating CBCV's potential interaction with this receptor is a critical area for future research.[9]

Signaling Pathways and Experimental Workflows

CBCV-Mediated TRP Channel Signaling

The activation of TRP channels by CBCV initiates a cascade of intracellular events, primarily driven by cation influx. The following diagram illustrates the proposed signaling pathway for CBCV at TRPV1.

Experimental Workflow: Assessing CBCV Activity at TRP Channels

A common method to determine the functional activity of compounds like CBCV at TRP channels is through calcium influx assays using fluorescent indicators.

Experimental Workflow: Radioligand Binding Assay for Cannabinoid Receptors

To determine the binding affinity (Ki) of CBCV for CB1 and CB2 receptors, a competitive radioligand binding assay is employed.

Detailed Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This protocol is a generalized procedure based on standard methods used in the field.

1. Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 or [³H]WIN 55,212-2.

-

Unlabeled CBCV.

-

Non-specific binding control: A high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and vials.

-

96-well plates.

2. Procedure:

-

Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of CBCV.

-

For total binding wells, add vehicle instead of CBCV. For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CBCV.

-

Determine the IC50 value (the concentration of CBCV that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for TRPV1 Activation (Calcium Influx)

This protocol describes a common method using a fluorescent calcium indicator.

1. Materials:

-

HEK293 cells transiently or stably expressing the human TRPV1 channel.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

CBCV.

-

Positive control: Capsaicin.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

2. Procedure:

-

Plate the TRPV1-expressing cells in the multi-well plates and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading for each well.

-

Inject varying concentrations of CBCV (or capsaicin for the positive control) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

-

Measure the peak fluorescence intensity change from baseline for each concentration of CBCV.

-

Normalize the responses to the maximal response obtained with a saturating concentration of the positive control (capsaicin).

-

Plot the normalized response against the log concentration of CBCV.

-

Determine the EC50 value (the concentration of CBCV that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Enzyme Inhibition Assay for FAAH and MAGL

This is a generalized protocol for measuring the inhibition of endocannabinoid-degrading enzymes.

1. Materials:

-

Source of enzyme: Rat brain homogenate, or recombinant human FAAH or MAGL.

-

Substrate: Radiolabeled anandamide ([³H]AEA) for FAAH, or radiolabeled 2-arachidonoylglycerol ([³H]2-AG) for MAGL.

-

Unlabeled CBCV.

-

Positive control inhibitor (e.g., URB597 for FAAH, JZL184 for MAGL).

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 9.0 for FAAH; 50 mM Tris-HCl, pH 7.2 for MAGL).

-

Organic solvent for extraction (e.g., chloroform/methanol).

-

Thin-layer chromatography (TLC) plates or liquid chromatography-mass spectrometry (LC-MS) system.

2. Procedure:

-

Pre-incubate the enzyme source with varying concentrations of CBCV or the positive control inhibitor in assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an ice-cold organic solvent mixture).

-

Extract the lipids and separate the substrate from the hydrolyzed product using TLC or LC-MS.

-

Quantify the amount of product formed.

3. Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of CBCV compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of CBCV.

-

Determine the IC50 value (the concentration of CBCV that inhibits 50% of the enzyme activity) by non-linear regression analysis.

Conclusion

The current body of evidence suggests that Cannabidivarin (CBCV) interacts with the endocannabinoid system in a manner distinct from major phytocannabinoids like THC. Its low affinity for CB1 and CB2 receptors points towards a pharmacological profile not dominated by direct cannabinoid receptor agonism or antagonism. Instead, its activity at TRP channels, particularly TRPV1, and its potential to modulate endocannabinoid synthesis, represent key areas of its mechanism of action.

For researchers and drug development professionals, these findings highlight the importance of looking beyond the classical cannabinoid receptors to understand the therapeutic potential of minor cannabinoids. The data and protocols presented in this guide are intended to provide a solid foundation for further investigation into the complex pharmacology of CBCV and its potential applications in areas such as epilepsy, pain, and inflammation. Further research is critically needed to fully elucidate the binding affinities and functional activities of CBCV at all relevant targets within the endocannabinoid system to build a comprehensive and predictive pharmacological profile.

References

- 1. Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid actions at TRPV channels: effects on TRPV3 and TRPV4 and their potential relevance to gastrointestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Pharmacological Profile of Plant-Derived Cannabinoids In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Varin: A Technical Guide to the Natural Occurrence and Concentration of Cannabichromevarin (CBCV) in Cannabis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromevarin (CBCV) is a naturally occurring, non-psychoactive phytocannabinoid found in the Cannabis sativa L. plant. As a propyl homolog of cannabichromene (CBC), CBCV is part of the "varin" series of cannabinoids, which are characterized by a three-carbon side chain. While typically present in lower concentrations than the more abundant cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), CBCV is gaining interest within the scientific community for its potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and concentration of CBCV in cannabis strains, detailed experimental protocols for its quantification, and an exploration of its known signaling pathways.

Natural Occurrence and Biosynthesis

CBCV, like other cannabinoids, is synthesized in the glandular trichomes of the cannabis plant.[2] Its biosynthetic precursor is cannabigerovarinic acid (CBGVA). The enzyme cannabichromenic acid synthase (CBCAS) catalyzes the conversion of CBGVA into cannabichromevarinic acid (CBCVA).[2][3] Subsequent decarboxylation, typically through exposure to heat or light, transforms CBCVA into the neutral cannabinoid CBCV.[4][5]

The concentration of CBCV in any given cannabis strain is influenced by the plant's genetics, as the expression of the enzymes involved in the cannabinoid biosynthetic pathway is genetically determined.[6] While research is ongoing to identify and breed high-CBCV cultivars, it is currently considered a minor cannabinoid, generally found in small amounts.[4][5][6]

Concentration of CBCV in Cannabis Strains

Quantitative data on CBCV concentrations across a wide range of commercial cannabis strains is still limited in the scientific literature. However, some studies have begun to quantify this minor cannabinoid, often alongside its more prevalent counterparts. The following table summarizes available data on CBCV and the structurally related CBC concentrations found in various cannabis cultivars. It is important to note that cannabinoid profiles can vary significantly even within the same strain due to different cultivation conditions and analytical methodologies.

| Cannabis Strain/Cultivar | Sample Type | CBCV Concentration | CBC Concentration | Analytical Method | Reference |

| Various Commercial Cultivars | Leaves and Vegetative Shoots | Not Reported | 34.4–187.2 µg/g | HPLC | [7] |

| Various Fiber Hemp Cultivars | Leaves | Not Reported | 0.02–0.67% w/w | RP-UHPLC | [4] |

| Hemp Bud Materials (20 varieties) | Bud | Not Reported | Not consistently reported above LOQ | HPLC-UV | [8] |

Note: The current literature provides more quantitative data for CBC than for CBCV. As research progresses, more specific data on CBCV concentrations are expected to become available.

Experimental Protocols for CBCV Quantification

Accurate quantification of CBCV in cannabis plant material is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Sample Preparation: Extraction

A robust extraction method is critical for obtaining accurate quantitative results. The following is a generalized protocol for the solvent extraction of cannabinoids from dried cannabis flower material.

Objective: To extract cannabinoids, including CBCV, from the plant matrix.

Materials:

-

Dried and homogenized cannabis flower material

-

Methanol, Ethanol, or Acetonitrile (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

Protocol:

-

Weigh approximately 100-200 mg of dried, homogenized cannabis material into a centrifuge tube.

-

Add a known volume of extraction solvent (e.g., 10 mL of methanol).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Place the tube in a sonicator bath for 15-30 minutes to enhance extraction efficiency.

-

Centrifuge the mixture at approximately 4000 rpm for 10 minutes to pellet the solid plant material.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC or GC vial.

-

The extract is now ready for chromatographic analysis. Dilution with the mobile phase may be necessary to bring the analyte concentrations within the calibration range.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a widely used method for the simultaneous quantification of multiple cannabinoids in their neutral and acidic forms without the need for derivatization.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: A reversed-phase C18 column is most commonly used (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a higher proportion of Mobile Phase A and gradually increases the proportion of Mobile Phase B to elute the more nonpolar cannabinoids. A representative gradient is as follows:

-

0-1 min: 70% B

-

1-8 min: Linearly increase to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 70% B

-

10.1-12 min: Re-equilibration at 70% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 5-10 µL.

-

DAD Wavelength: Monitoring at 228 nm allows for the detection of most cannabinoids. A full spectral scan can aid in peak identification.

Calibration: A multi-point calibration curve should be prepared using certified reference standards of CBCV and other cannabinoids of interest.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for cannabinoid analysis. It offers high sensitivity and specificity. However, the high temperatures of the GC inlet will decarboxylate acidic cannabinoids, so this method is primarily used for the analysis of neutral cannabinoids. Derivatization (silylation) is often employed to improve the chromatographic peak shape and thermal stability of the cannabinoids.[9][10]

Instrumentation and Conditions:

-

GC-MS System: A standard GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp 1: Increase to 240 °C at 10 °C/min.

-

Ramp 2: Increase to 260 °C at 5 °C/min.

-

Ramp 3: Increase to 300 °C at 20 °C/min, hold for 10 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 m/z.

Derivatization (Silylation):

-

Evaporate a known volume of the cannabis extract to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70-80 °C for 20-30 minutes.

-

The derivatized sample is then ready for GC-MS analysis.

Signaling Pathways of CBCV

The molecular mechanisms of action for CBCV are not yet fully elucidated; however, preliminary research suggests that its biological effects are mediated through interaction with the endocannabinoid system (ECS) and other receptor systems, particularly the Transient Receptor Potential (TRP) channels.

Interaction with the Endocannabinoid System

The ECS plays a crucial role in regulating various physiological processes. It comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. While the binding affinity of CBCV for CB1 and CB2 receptors has not been definitively established, it is hypothesized to interact with these receptors.[5] Some evidence suggests a potential for higher affinity towards the CB2 receptor, which is primarily expressed in immune cells and plays a significant role in modulating inflammation.[11]

Activation of the CB2 receptor is typically coupled to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11][12] A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA), which can modulate the transcription of genes involved in inflammation.

Interaction with Transient Receptor Potential (TRP) Channels

CBCV is also thought to interact with certain TRP channels, specifically TRPA1 and TRPV1.[4] These channels are non-selective cation channels that are involved in the perception of pain, temperature, and inflammation. Activation of these channels leads to an influx of cations, most notably calcium (Ca²⁺), into the cell. This influx of Ca²⁺ can trigger a variety of downstream signaling cascades, including the activation of calcium-dependent enzymes and transcription factors, which can modulate inflammatory responses.

Visualizations of Experimental Workflows and Signaling Pathways

References

- 1. botanyfarms.com [botanyfarms.com]

- 2. researchgate.net [researchgate.net]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Natural Cannabichromene (CBC) Shows Distinct Scalemicity Grades and Enantiomeric Dominance in Cannabis sativa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of calcium ions in the positive interaction between TRPA1 and TRPV1 channels in bronchopulmonary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. future4200.com [future4200.com]

- 7. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]

Chemical synthesis of Cannabichromevarin for research purposes

An In-depth Technical Guide to the Chemical Synthesis of Cannabichromevarin (CBCV) for Research Purposes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of this compound (CBCV), a propyl cannabinoid with potential therapeutic applications. Due to the limited availability of direct synthetic protocols for CBCV in peer-reviewed literature, this guide presents a well-established method adapted from the synthesis of its pentyl homolog, Cannabichromene (CBC). The provided experimental protocol is based on the condensation reaction between divarinol and citral, a common strategy for the synthesis of cannabichromene-type cannabinoids.

Introduction to this compound (CBCV)

This compound (CBCV), also known as cannabivarichromene, is a naturally occurring phytocannabinoid found in cannabis.[1] Its chemical structure features a propyl side chain, distinguishing it from the more common pentyl-substituted cannabinoids like CBC.[1] Initial research suggests that CBCV is non-psychoactive and may possess anticonvulsant, anti-inflammatory, and anti-cancer properties.[1][2] The limited availability of CBCV from natural sources necessitates efficient chemical synthesis methods to enable further pharmacological investigation and drug development.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol[1] |

| Molecular Formula | C₁₉H₂₆O₂[1] |

| Molar Mass | 286.41 g/mol [1] |

| CAS Number | 57130-04-8[1] |

Proposed Synthetic Pathway

The most practical and widely adopted method for synthesizing cannabichromene-type cannabinoids is the condensation of a resorcinol derivative with citral. For the synthesis of CBCV, this involves the reaction of divarinol (5-propylresorcinol) with citral. This reaction can be catalyzed by various agents, including Lewis acids or bases. The following section details a proposed experimental protocol using a Lewis acid catalyst, which is a common approach in cannabinoid synthesis.

Overall Reaction Scheme:

Caption: Proposed synthesis of this compound (CBCV) via condensation of Divarinol and Citral.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of CBC and should be optimized for CBCV synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Divarinol | C₉H₁₂O₂ | 152.19 | >98% |

| Citral (cis/trans mixture) | C₁₀H₁₆O | 152.24 | >95% |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | >98% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |

| Hexane | C₆H₁₄ | 86.18 | HPLC grade |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade |

3.2. Reaction Procedure

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with divarinol (1.0 eq).

-

Dissolution: Anhydrous toluene is added to the flask to dissolve the divarinol under a nitrogen atmosphere.

-

Addition of Citral: Citral (1.1 eq) is added to the solution.

-

Initiation of Reaction: The solution is heated to reflux. Boron trifluoride diethyl etherate (0.1 eq) is added dropwise to the refluxing solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Quenching: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

3.3. Purification

The crude CBCV is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield pure CBCV.

3.4. Characterization

The structure and purity of the synthesized CBCV should be confirmed by spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Table of Expected Spectroscopic Data for CBCV:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, ppm) | Characteristic signals for aromatic protons, olefinic protons, the propyl side chain, and methyl groups. |

| ¹³C NMR (CDCl₃, ppm) | Resonances corresponding to the aromatic carbons, the chromene ring system, and the terpenoid side chain. |

| MS (ESI+) | Expected [M+H]⁺ peak at m/z 287.20. |

Potential Signaling Pathways of CBCV

The precise signaling pathways of CBCV are not yet fully elucidated. However, based on its structural similarity to CBC and preliminary studies, it is hypothesized to interact with the endocannabinoid system and other related targets.

Caption: Hypothesized signaling pathways for this compound (CBCV) based on data from related cannabinoids.

It is suggested that CBCV, similar to other cannabinoids, may not act as a potent agonist at the canonical cannabinoid receptors CB1 and CB2.[3] Its anticonvulsant effects may be mediated through other mechanisms, potentially involving transient receptor potential (TRP) channels such as TRPV1 and TRPA1.[2] Further research is required to delineate the specific molecular targets and signaling cascades of CBCV.

Summary and Future Directions

This guide provides a foundational framework for the chemical synthesis of this compound for research applications. The proposed protocol, adapted from the well-established synthesis of CBC, offers a viable route to obtain this rare cannabinoid. Future research should focus on optimizing the synthetic conditions to improve yields and purity. Furthermore, detailed pharmacological studies are crucial to unravel the specific molecular mechanisms underlying the therapeutic potential of CBCV, which will be essential for its development as a novel therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation of Cannabichromevarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromevarin (CBCV) is a naturally occurring phytocannabinoid found in the Cannabis sativa plant. As a propyl homolog of cannabichromene (CBC), its stability and degradation profile are of critical interest for its potential therapeutic development, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the known and extrapolated stability of CBCV, detailing its degradation pathways, recommended storage conditions, and methodologies for rigorous stability assessment. Due to the limited direct research on CBCV, this guide draws upon established principles of cannabinoid chemistry and data from its close structural analog, CBC, to provide a robust framework for researchers. Methodologies for forced degradation studies, the development of stability-indicating analytical methods, and excipient compatibility testing are presented to guide future research and drug development efforts.

Introduction to this compound (CBCV)

This compound (CBCV), or cannabivarichromene, is a non-psychoactive phytocannabinoid characterized by a propyl side chain.[1] It is biosynthesized in the cannabis plant from cannabigerovarinic acid (CBGVA).[2] While research into its pharmacological effects is still emerging, its structural similarity to CBC, a cannabinoid with reported anti-inflammatory and other therapeutic properties, has garnered scientific interest.[3] Understanding the chemical stability of CBCV is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic product. Degradation can lead to a loss of potency and the formation of unknown impurities with potentially different pharmacological or toxicological profiles.

Like other cannabinoids, CBCV is susceptible to degradation under various environmental conditions, including exposure to light, heat, and oxygen.[4] This guide will delineate the primary degradation pathways and provide a framework for assessing the stability of CBCV in various contexts.

Degradation Pathways of this compound

The degradation of CBCV is presumed to follow pathways similar to those of CBC, primarily involving photochemical, thermal, and oxidative reactions.

Photodegradation

The most well-documented degradation pathway for chromene-containing cannabinoids is photocyclization. Upon exposure to ultraviolet (UV) light, CBCV is known to undergo a [2+2] cycloaddition reaction to form cannabicyclovarin (CBLV).[5] This reaction is analogous to the conversion of CBC to cannabicyclol (CBL).[6][7] This conversion can serve as a marker for light exposure during storage and handling.

References

- 1. Attenuation of Oxidative Stress by Cannabinoids and Cannabis Extracts in Differentiated Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijisrt.com [ijisrt.com]

- 4. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newphaseblends.com [newphaseblends.com]

- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

Cannabivarin (CBCV): A Technical Guide to its Molecular Targets Beyond Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabivarin (CBCV), also referred to as Cannabivarol (CBV), is a naturally occurring, non-psychoactive phytocannabinoid found in Cannabis sativa. As a propyl analog of cannabichromene (CBC), its molecular structure suggests a unique pharmacological profile that is beginning to be explored. While much of the research on cannabinoids has traditionally focused on their interaction with the canonical cannabinoid receptors, CB1 and CB2, emerging evidence indicates that many minor cannabinoids, including varin analogs like CBCV, exert their effects through a variety of other molecular targets. This technical guide provides an in-depth exploration of the known and potential molecular targets of CBCV beyond the classical cannabinoid system, summarizing quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.

Due to the limited direct research on CBCV, this guide draws upon data from structurally related phytocannabinoids, particularly its pentyl homologue Cannabichromene (CBC) and other varin cannabinoids like Tetrahydrocannabivarin (THCV) and Cannabidivarin (CBDV), to infer the likely molecular targets and mechanisms of action of CBCV. It is critical to note that while the pharmacology of CBCV itself is largely unexplored, the activity of these related compounds provides a strong foundation for future investigation.

Putative Molecular Targets of CBCV

Based on the pharmacological profiles of structurally similar cannabinoids, the primary non-cannabinoid receptor targets for CBCV are hypothesized to be:

-

Transient Receptor Potential (TRP) Channels: Specifically the vanilloid (TRPV) and ankyrin (TRPA) subfamilies.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors involved in metabolism and inflammation.

-

G-Protein Coupled Receptor 55 (GPR55): An orphan receptor that is phylogenetically distinct from CB1 and CB2.

-

Serotonin (5-HT) Receptors: Particularly the 5-HT1A subtype.

Transient Receptor Potential (TRP) Channels

Several minor cannabinoids have been identified as modulators of various TRP channels, which are involved in sensory perception, temperature regulation, and inflammation.[1][2] Given that CBC is a known agonist of TRPA1, TRPV1, TRPV3, and TRPV4, it is highly probable that CBCV shares some of this activity.[3]

Quantitative Data for Related Cannabinoids at TRP Channels

The following table summarizes the available quantitative data for cannabinoids structurally related to CBCV at various TRP channels. This data provides a basis for predicting the potential potency and efficacy of CBCV.

| Cannabinoid | Target | Assay Type | Parameter | Value (µM) | Reference |

| THCV | rTRPV3 | Intracellular Ca²⁺ influx | EC₅₀ | ~3.7 | [4] |

| THCV | rTRPV4 | Intracellular Ca²⁺ influx | EC₅₀ | 0.9 - 6.4 | [4] |

| CBDV | hTRPA1 | Intracellular Ca²⁺ influx | EC₅₀ | Potent Agonist | [3] |

| CBDV | hTRPV1 | Intracellular Ca²⁺ influx | EC₅₀ | Weak Agonist | [3] |

| CBDV | hTRPV2 | Intracellular Ca²⁺ influx | EC₅₀ | Weak Agonist | [3] |

| CBDV | hTRPV3 | Intracellular Ca²⁺ influx | EC₅₀ | Weak Agonist | [3] |

| CBC | TRPA1 | Intracellular Ca²⁺ influx | - | Most Potent Agonist (among tested phytocannabinoids) | [3] |

| CBC | TRPV3 | Intracellular Ca²⁺ influx | - | Agonist | [3] |

| CBC | TRPV4 | Intracellular Ca²⁺ influx | - | Agonist | [3] |

Note: "r" denotes rat, and "h" denotes human recombinant channels.

Experimental Protocol: Intracellular Calcium Mobilization Assay for TRP Channel Activation

This protocol describes a common method to assess the agonist activity of a compound like CBCV at TRP channels by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

Objective: To determine the potency (EC₅₀) and efficacy of CBCV in activating a specific TRP channel (e.g., TRPV1, TRPV3, TRPV4) expressed in a heterologous system.

Materials:

-

HEK-293 cells stably transfected with the human or rat TRP channel of interest.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

CBCV stock solution (in DMSO).

-

Positive control agonist (e.g., Capsaicin for TRPV1, 2-APB for TRPV2/3, GSK1016790A for TRPV4).

-

Ionomycin (for determining maximal calcium response).

-

Fluorescence plate reader or fluorescence microscope equipped with appropriate filters.

Procedure:

-

Cell Culture: Plate the transfected HEK-293 cells in 96-well black-walled, clear-bottom plates and culture until they reach 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Wash the cells with HBSS.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of CBCV and the positive control agonist in HBSS.

-

Place the 96-well plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Record baseline fluorescence for a short period.

-

Add the different concentrations of CBCV or the positive control to the wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 3-5 minutes).

-

At the end of the recording, add a saturating concentration of Ionomycin to determine the maximal fluorescence response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data by expressing the response as a percentage of the maximal response to Ionomycin.

-

Plot the normalized response against the logarithm of the CBCV concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Workflow for TRP channel intracellular calcium mobilization assay.

Signaling Pathways Downstream of TRPV Channel Activation